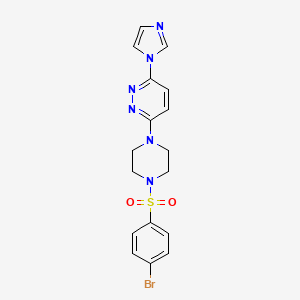

3-(4-((4-bromophenyl)sulfonyl)piperazin-1-yl)-6-(1H-imidazol-1-yl)pyridazine

CAS No.: 1396849-66-3

Cat. No.: VC7586347

Molecular Formula: C17H17BrN6O2S

Molecular Weight: 449.33

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1396849-66-3 |

|---|---|

| Molecular Formula | C17H17BrN6O2S |

| Molecular Weight | 449.33 |

| IUPAC Name | 3-[4-(4-bromophenyl)sulfonylpiperazin-1-yl]-6-imidazol-1-ylpyridazine |

| Standard InChI | InChI=1S/C17H17BrN6O2S/c18-14-1-3-15(4-2-14)27(25,26)24-11-9-22(10-12-24)16-5-6-17(21-20-16)23-8-7-19-13-23/h1-8,13H,9-12H2 |

| Standard InChI Key | KNCGRQDEJKLFIP-UHFFFAOYSA-N |

| SMILES | C1CN(CCN1C2=NN=C(C=C2)N3C=CN=C3)S(=O)(=O)C4=CC=C(C=C4)Br |

Introduction

3-(4-((4-bromophenyl)sulfonyl)piperazin-1-yl)-6-(1H-imidazol-1-yl)pyridazine is a complex organic compound that belongs to the class of heterocyclic compounds. It features a piperazine ring, a pyridazine moiety, and a sulfonyl group, making it a sulfonamide derivative. This compound is notable for its potential applications in medicinal chemistry and pharmacology due to its unique structural features.

Synthesis

The synthesis of such compounds typically involves multi-step organic reactions. Common synthetic routes may include:

-

Step 1: Preparation of the piperazine intermediate.

-

Step 2: Introduction of the sulfonyl group.

-

Step 3: Attachment of the pyridazine moiety.

-

Step 4: Substitution with the imidazol-1-yl group.

These reactions require controlled conditions, such as an inert atmosphere and precise temperature control, to avoid side reactions. Techniques like refluxing, chromatography for purification, and spectroscopic methods (NMR, MS) are commonly used.

Potential Applications

Given its structural features, this compound could have potential applications in medicinal chemistry, particularly in the development of novel therapeutic agents. Further research is needed to explore its efficacy and safety profiles in biological systems.

Chemical Reactions and Stability

This compound can undergo various chemical reactions, including those involving the sulfonyl group and the heterocyclic rings. Reactions should be conducted under controlled conditions to ensure selectivity and yield. Analytical techniques like TLC and HPLC are used to monitor reaction progress.

Pharmacological Studies

Pharmacological studies would be necessary to elucidate specific biological pathways and targets. Techniques such as receptor binding assays or cellular activity studies could be employed.

Data Table: Comparison of Related Compounds

| Compound Name | Molecular Weight (g/mol) | Key Features |

|---|---|---|

| 3-(4-((3-bromophenyl)sulfonyl)piperazin-1-yl)-6-(3-methyl-1H-pyrazol-1-yl)pyridazine | 491.4 | Piperazine, pyridazine, pyrazole |

| 3-(4-((4-bromophenyl)sulfonyl)piperazin-1-yl)-6-(1H-imidazol-1-yl)pyridazine | Approximately 449.3 | Piperazine, pyridazine, imidazole |

| 3-(4-Bromophenyl)sulfonyl-1-[4-(2-chlorophenyl)piperazin-1-yl]propan-1-one | 471.8 | Piperazine, propanone |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume